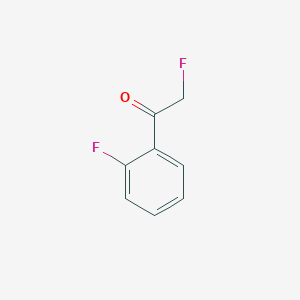

2-Fluoro-1-(2-fluorophenyl)ethanone

描述

属性

IUPAC Name |

2-fluoro-1-(2-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOMSGFSUOJAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CF)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 1 2 Fluorophenyl Ethanone

Preparation from 2'-Fluoroacetophenone (B1202908)

The conversion of 2'-Fluoroacetophenone into the target compound is a well-documented process that highlights modern fluorination techniques.

A common and effective synthesis proceeds in three distinct stages, starting with the deprotonation of 2'-Fluoroacetophenone to form an intermediate that is then fluorinated. chemicalbook.com This method provides a high yield of the final product. chemicalbook.com

The initial step involves the deprotonation of 2'-Fluoroacetophenone to generate a lithium enolate. This is accomplished using a strong, non-nucleophilic base, Lithium Hexamethyldisilazane (B44280) (LiHMDS), in an appropriate solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comnih.gov The reaction is conducted at a very low temperature, typically -74°C, to ensure kinetic control and prevent side reactions. chemicalbook.com The use of LiHMDS is common for generating enolates from ketones for subsequent reactions. nih.govacs.org

The lithium enolate formed in the previous step is then trapped with Chloro-trimethyl-silane (TMSCl). chemicalbook.comwikipedia.org This reaction forms a more stable trimethylsilyl (B98337) enol ether. wikipedia.org Silyl (B83357) enol ethers are crucial intermediates in organic synthesis, serving as nucleophiles in various carbon-carbon bond-forming reactions and as precursors for specific functionalization, such as fluorination. wikipedia.orgsioc-journal.cn The reaction temperature is gradually raised from -74°C to 20°C to ensure the completion of the silylation process. chemicalbook.com

The final and key step is the electrophilic fluorination of the trimethylsilyl enol ether intermediate. chemicalbook.comresearchgate.net This is achieved using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor. chemicalbook.comsigmaaldrich.com Selectfluor is a versatile and user-friendly electrophilic fluorinating agent, capable of fluorinating a wide range of substrates, including silyl enol ethers, under mild conditions. sigmaaldrich.comresearchgate.netresearchgate.net The reaction is typically carried out in an acetonitrile (B52724) solvent, with the temperature maintained between 4°C and 20°C for several hours, resulting in the formation of 2-Fluoro-1-(2-fluorophenyl)ethanone with a reported yield of 89%. chemicalbook.com The reaction of Selectfluor with enol esters or ethers is understood to be a facile process that leads to the corresponding α-fluoroketones. nih.govcore.ac.uk

Table 1: Multi-step Synthesis of this compound from 2'-Fluoroacetophenone Data derived from Fuchino, et al. chemicalbook.com

| Stage | Key Reagents | Solvent | Temperature | Duration | Intermediate/Product |

|---|---|---|---|---|---|

| 1: Enolate Formation | 2'-Fluoroacetophenone, Lithium hexamethyldisilazane (LiHMDS) | Tetrahydrofuran (THF) | -74°C | 40 minutes | Lithium enolate of 2'-Fluoroacetophenone |

| 2: Silylation | Chloro-trimethyl-silane (TMSCl) | Tetrahydrofuran (THF) | -74°C to 20°C | Not specified | Trimethylsilyl enol ether intermediate |

| 3: Fluorination | Selectfluor | Acetonitrile | 4°C to 20°C | 10.5 hours | This compound |

The synthesis of the precursor, 2'-Fluoroacetophenone, can be accomplished through a method involving a Grignard reagent and diethyl malonate. google.com This process starts with the formation of a Grignard reagent, which then reacts with diethyl malonate, followed by acylation and subsequent hydrolysis.

The detailed steps are as follows:

Grignard Reagent Formation : Magnesium chips are activated, and a Grignard reagent is formed. google.com The reaction must be carried out in an anhydrous ether solvent, such as methyl tertiary butyl ether (MTBE) or tetrahydrofuran (THF), to stabilize the highly reactive Grignard reagent. google.comleah4sci.com

Nucleophilic Addition : Diethyl malonate is added to the Grignard reagent. This is followed by the addition of o-fluoro-benzoyl chloride, which acts as the acylating agent, to form a ketone intermediate. google.com

Acid Hydrolysis and Decarboxylation : The resulting intermediate is then hydrolyzed using an acid, such as sulfuric acid. google.com This step, often performed under reflux conditions, cleaves the malonate group and leads to the formation of 2'-Fluoroacetophenone after purification. google.com This approach provides a viable route to the necessary precursor with a high yield. google.com

Table 2: Synthesis of Precursor 2'-Fluoroacetophenone Data derived from patent CN106349035A. google.com

| Step | Key Reactants/Reagents | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 1 | Magnesium, Diethyl malonate | Methyl tertiary butyl ether (MTBE) | Reflux until magnesium disappears | Magnesium enolate of diethyl malonate |

| 2 | o-Fluoro-benzoyl chloride | Methyl tertiary butyl ether (MTBE) | Heating reflux | Acylated malonate intermediate |

| 3 | Sulfuric acid, Water | - | Reflux, then workup | 2'-Fluoroacetophenone |

While not a direct synthesis for this compound, condensation reactions are highly relevant for producing related fluorinated compounds. The Claisen-Schmidt condensation, a base-catalyzed reaction, is commonly used to synthesize chalcones from acetophenones and aromatic benzaldehydes. scienceandtechnology.com.vnsapub.org

In this context, fluorinated acetophenones can react with various benzaldehydes to produce fluorine-containing chalcones. scienceandtechnology.com.vnarkat-usa.org For example, the reaction of a fluoro-acetophenone with a benzaldehyde (B42025) analog in the presence of a base like sodium hydroxide (B78521) (NaOH) yields the corresponding chalcone (B49325). scienceandtechnology.com.vn These reactions can be performed using green chemistry approaches, such as solvent-free grinding or microwave irradiation, to afford the products in moderate to good yields. scienceandtechnology.com.vnsapub.org The presence of electron-donating or withdrawing groups on the reactants influences the reaction efficiency. scienceandtechnology.com.vn This methodology demonstrates the utility of fluorinated acetophenones as building blocks in the synthesis of more complex molecules. scienceandtechnology.com.vn

Multi-step Synthesis Routes

Alternative Synthetic Routes

While a direct synthesis from 2'-Fluoroacetophenone is documented, alternative pathways provide flexibility in starting materials and reaction conditions. These routes often involve the synthesis of related compounds as intermediates.

Halogen Exchange Reactions of Brominated Analogs

A common strategy for the synthesis of α-fluoroketones involves the halogen exchange of their α-brominated precursors. mdpi.org In the case of this compound, this would involve the synthesis of 2-bromo-1-(2-fluorophenyl)ethanone as an intermediate. The synthesis of this brominated analog is well-documented. sigmaaldrich.comoakwoodchemical.com

The subsequent step, a nucleophilic substitution reaction, would replace the bromine atom with a fluorine atom. This halogen exchange is a known method for producing α-fluoroketones. mdpi.org

Copper(I)-mediated Cross-linking Reactions (for related compounds)

Copper(I)-mediated cross-coupling reactions represent a versatile method for the formation of carbon-carbon bonds and have been employed in the synthesis of various ketone derivatives. While a direct copper(I)-mediated synthesis of this compound is not extensively reported, related methodologies for the synthesis of fluorinated ketones and 2-acylquinolines from 2-ethynylanilines and glyoxals have been developed. rsc.org These reactions showcase the utility of copper catalysis in constructing complex molecular architectures that could be adapted for the synthesis of the target compound or its analogs.

Friedel-Crafts Acylation (for related compounds)

The Friedel-Crafts acylation is a fundamental reaction for the synthesis of aromatic ketones. organic-chemistry.org This electrophilic aromatic substitution involves the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of compounds related to this compound, this could involve the acylation of a fluorinated aromatic ring. For instance, the Friedel-Crafts acylation of fluorobenzene (B45895) with various acyl chlorides has been studied. researchgate.netsioc-journal.cnresearchgate.net A solvent-free approach for the acylation of fluorobenzene with benzoyl chloride has been reported, demonstrating high selectivity for the para-substituted product. researchgate.netsioc-journal.cn The choice of catalyst and reaction conditions is crucial to control the regioselectivity and yield of the desired product.

| Reactants | Catalyst | Solvent | Product | Yield | Reference |

| Fluorobenzene, Benzoyl chloride | Trifluoromethanesulfonic acid, Lanthanum triflate | Solvent-free | p-Fluorobenzophenone | 87% | sioc-journal.cn |

| Fluorobenzene, 1-Benzoylpiperidine-4-carbonyl chloride | AlCl₃ | Not specified | 4-(4-Fluorobenzoyl)piperidine-1-carboxamide | Not specified | researchgate.net |

Yield Optimization and Purity Enhancement Techniques

Optimizing the yield and ensuring the high purity of the final product are critical aspects of any synthetic procedure.

Controlled Reaction Conditions

The yield of this compound can be significantly influenced by the reaction conditions. In a documented synthesis from 2'-Fluoroacetophenone, a yield of 89% was achieved under specific, controlled conditions. chemicalbook.com The reaction is carried out in multiple stages, with precise temperature control at each step.

Reaction Scheme for the Synthesis of this compound from 2'-Fluoroacetophenone

This is a fictional representation of the reaction scheme for illustrative purposes.

Table of Optimized Reaction Conditions:

| Stage | Reagent | Solvent | Temperature | Time |

| 1 | Lithium hexamethyldisilazane | Tetrahydrofuran | -74°C | 40 min |

| 2 | Chloro-trimethyl-silane | Tetrahydrofuran | -74°C to 20°C | Not specified |

| 3 | Selectfluor | Acetonitrile | 4°C to 20°C | 10.5 h |

Studies on related α-fluoroketone syntheses have shown that the choice of base and solvent can also be critical. For instance, in the decarboxylative fluorination of β-ketoacids, cesium carbonate was found to be a slightly superior base to potassium carbonate, and acetonitrile was the most suitable solvent. cas.cn Controlling the temperature can also minimize the formation of byproducts.

Purification Strategies

Purification of the final product is essential to remove any unreacted starting materials, reagents, and byproducts. For this compound and related α-fluoroketones, silica (B1680970) gel column chromatography is a commonly employed purification technique. bohrium.comsioc-journal.cn The choice of eluent is crucial for effective separation. A mixture of ethyl acetate (B1210297) and petroleum ether has been successfully used as the eluent in the purification of a related α-fluoroacetophenone. sioc-journal.cn

In addition to chromatographic methods, crystallization can be an effective purification technique, particularly for solid products. The choice of solvent for crystallization is critical and needs to be determined empirically.

Furthermore, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in determining the optimal reaction time, thereby minimizing the formation of impurities and simplifying the subsequent purification process.

Column Chromatography

Column chromatography is a widely utilized technique for the purification of organic compounds. Its efficacy lies in the differential adsorption of the components of a mixture onto a stationary phase, allowing for their separation as a mobile phase is passed through the column.

For the purification of fluorinated acetophenones, silica gel is a commonly employed stationary phase due to its polarity and ability to separate compounds with varying polarities. The choice of the mobile phase, or eluent, is crucial for achieving effective separation. A solvent system with the appropriate polarity is selected to ensure that the target compound moves through the column at a suitable rate, distinct from the impurities.

In the purification of a related compound, 2'-fluoroacetophenone, a gradient of petroleum ether and ethyl acetate has been successfully used. chemicalbook.com The process starts with a less polar mixture and gradually increases in polarity to elute the desired product. Another documented method for the same compound utilized a solvent system of hexane (B92381) and ethyl acetate. ambeed.com These examples suggest that a similar approach would be effective for this compound.

Table 1: Exemplary Column Chromatography Systems for Fluorinated Acetophenones

| Stationary Phase | Mobile Phase (Eluent System) | Compound |

| Silica Gel | Petroleum Ether / Ethyl Acetate (Gradient from 9:1 to 1:1) | 2'-Fluoroacetophenone chemicalbook.com |

| Silica Gel | Hexane / Ethyl Acetate (85:15) | 2'-Fluoroacetophenone ambeed.com |

| Silica Gel | Petroleum Ether / Ethyl Acetate (15:1) | Substituted 1-(fluorophenyl)ethanone derivative rsc.org |

The crude product is typically dissolved in a minimal amount of the initial eluent or a suitable solvent and loaded onto the top of the silica gel column. The eluent is then allowed to flow through the column, and fractions are collected sequentially. The composition of the fractions is monitored by techniques such as thin-layer chromatography (TLC) to identify those containing the pure product.

Extraction and Concentration Methods

Liquid-liquid extraction is a fundamental workup procedure in organic synthesis, used to separate a target compound from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Following the synthesis of this compound, the reaction mixture is often quenched, for instance, with a dilute acid, to neutralize any reactive species. vulcanchem.com The resulting mixture is then partitioned between water and a water-immiscible organic solvent, such as ethyl acetate or dichloromethane. The target compound, being more soluble in the organic phase, is extracted from the aqueous layer. This process is often repeated multiple times to maximize the recovery of the product. chemicalbook.com

The combined organic extracts are then washed with water or a brine solution to remove any remaining water-soluble impurities. Subsequently, the organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4), to remove residual water. chemicalbook.com

Finally, the organic solvent is removed under reduced pressure using a rotary evaporator. This concentration step yields the crude product, which may then be subjected to further purification if necessary. In some instances, a simple extraction and concentration procedure can yield a product of sufficient purity for subsequent synthetic steps.

Table 2: General Extraction and Concentration Protocol

| Step | Procedure | Purpose |

| 1. Quenching | Addition of an aqueous solution (e.g., dilute acid) to the reaction mixture. | Neutralize reactive reagents and byproducts. |

| 2. Extraction | Partitioning the mixture between water and an immiscible organic solvent (e.g., ethyl acetate). | Separate the target compound into the organic phase. |

| 3. Washing | Washing the combined organic extracts with water or brine. | Remove water-soluble impurities. |

| 4. Drying | Treating the organic phase with an anhydrous drying agent (e.g., Na2SO4). | Remove dissolved water. |

| 5. Concentration | Removal of the organic solvent under reduced pressure. | Isolate the crude product. |

Recrystallization

Recrystallization is a powerful purification technique for solid compounds, based on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

For the purification of this compound, which is a solid at room temperature, recrystallization can be an effective method. The process involves dissolving the crude solid in a minimum amount of a hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent.

The choice of solvent is paramount for successful recrystallization. In some cases, a single solvent may not provide the desired solubility characteristics. In such situations, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is poorly soluble. The crude product is dissolved in the "good" solvent, and the "bad" solvent is added dropwise until the solution becomes turbid, indicating the point of saturation. The solution is then heated until it becomes clear again and allowed to cool. For instance, a recrystallization of a related chalcone derivative was successfully performed using an ethyl acetate/hexane mixed solvent system. researchgate.net

After the crystals have formed, they are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent to remove any adhering impurities, and then dried.

Table 3: Common Recrystallization Solvents

| Solvent Type | Examples |

| Single Solvents | Ethanol (B145695), Methanol, Ethyl Acetate, Hexane |

| Mixed Solvents | Ethanol-Water, Ethyl Acetate-Hexane |

Chemical Reactivity and Reaction Mechanisms of 2 Fluoro 1 2 Fluorophenyl Ethanone

Reactivity of the Ketone Moiety

The ketone group in 2-Fluoro-1-(2-fluorophenyl)ethanone is the primary site for several important chemical transformations, including oxidation, reduction, and nucleophilic addition. The presence of the adjacent α-fluorine atom significantly modulates the electrophilicity of the carbonyl carbon.

The oxidation of the ketone moiety in α-fluoroketones can lead to the formation of carboxylic acids or other cleavage products, though this transformation is less common than the oxidation of corresponding alcohols. The hydroxyl group of an alcohol like 2-fluoro-1-phenylethanol (B1655912) can be oxidized to form the corresponding ketone . While direct oxidation of this compound to a carboxylic acid is not extensively detailed in the literature, the general principles of ketone oxidation would apply. Strong oxidizing agents under harsh conditions could potentially cleave the carbon-carbon bond adjacent to the carbonyl group.

The carbonyl group of this compound is readily reduced to form the corresponding alcohol derivative, 2-fluoro-1-(2-fluorophenyl)ethanol. This is a common and well-studied reaction for α-halogenated ketones nih.govbeilstein-journals.org. Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are effective for this transformation, demonstrating a high preference for direct, irreversible addition to the carbonyl group over displacing the α-halogen beilstein-journals.org. The reduction of the related compound, 2-fluoroacetophenone (B1329501), to 2-fluoro-1-phenylethanol using NaBH₄ is a known procedure . This reaction is crucial for synthesizing fluorinated alcohol derivatives which are valuable in medicinal chemistry .

Table 1: Reduction of this compound

| Reactant | Reagent | Product | Reference |

|---|

α-Halogenated ketones are recognized as highly reactive electrophiles for nucleophilic addition reactions at the carbonyl carbon nih.govbeilstein-journals.org. The fluorine atom at the α-position, due to its strong electron-withdrawing inductive effect, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-halogenated ketones beilstein-journals.orgnih.gov. The carbonyl group can undergo addition reactions with a variety of nucleophiles, leading to the formation of alcohols and other derivatives evitachem.com. For these reactions to be effective, conditions are chosen to favor addition over other potential side reactions, such as nucleophilic substitution of the fluorine atom beilstein-journals.org. The choice of a nucleophile like sodium borohydride, for instance, ensures that addition is highly favored and irreversible beilstein-journals.org.

Reactivity of the Fluorine Substituents

The two fluorine atoms in this compound have distinct reactivity profiles. The α-fluorine's reactivity is heavily influenced by the adjacent ketone, while the aromatic fluorine's reactivity is governed by the principles of nucleophilic aromatic substitution.

The α-fluorine atom in this compound is activated towards nucleophilic substitution (Sₙ2) reactions. This activation is due to the orbital overlap with the adjacent carbonyl group, which stabilizes the transition state of the displacement reaction nih.govbeilstein-journals.org. Consequently, α-halogenated ketones are among the most reactive electrophiles for Sₙ2 substitutions nih.gov. While the C-F bond is typically very strong, its position alpha to a carbonyl group makes displacement feasible under appropriate conditions with suitable nucleophiles .

In some cases, biocatalytic approaches using enzymes like transaminases have been shown to achieve hydrodefluorination of α-fluoroketones, converting the C-F bond to a C-H bond under mild, aqueous conditions researchgate.net. Nucleophilic substitution can also occur on the aromatic ring, although this generally requires strong activation and forcing conditions, as the trifluoromethyl ketone group is not typically considered a sufficiently strong activating group for nucleophilic aromatic substitution on its own google.com.

Electronic Effects: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles nih.govnih.gov. This electronic activation is a key feature of α-fluoroketones beilstein-journals.org.

Conformational Effects and Reactivity: Fluorine's influence extends beyond simple electronic effects to controlling molecular conformation, which in turn impacts reaction rates nih.gov. Studies on α-halogenated ketones have revealed that α-fluoro ketones can be slightly less reactive than their α-chloro and α-bromo counterparts in reactions like borohydride reduction. This counterintuitive result is attributed to conformational preferences. Optimal reactivity requires the C-X (halogen) bond to be orthogonal to the carbonyl group to allow for good orbital overlap. However, in the case of fluoro ketones, this reactive conformation is energetically disfavored nih.gov. In polar solvents, α-fluoroketones show a high preference for a cis-conformation, where the C=O and C-F bonds are in the same plane, which prevents favorable orbital interactions and can lower reactivity nih.gov. For 2'-fluoro-substituted acetophenones, a preference for an s-trans conformation, where the ortho-fluorine and the carbonyl oxygen are anti-periplanar, has been observed, which may be utilized in drug design acs.org.

Table 2: Influence of Fluorine on Ketone Reactivity

| Effect | Description | Consequence | Reference |

|---|---|---|---|

| Inductive Effect | Strong electron-withdrawal by the α-fluorine. | Increases the electrophilicity of the carbonyl carbon, enhancing susceptibility to nucleophilic attack. | beilstein-journals.orgnih.gov |

| Orbital Overlap | Interaction between C-F bond orbitals and the carbonyl π-system. | Activates the ketone for nucleophilic addition and the α-fluorine for Sₙ2 displacement. | nih.govbeilstein-journals.org |

| Conformational Control | Fluorine dictates the preferred spatial arrangement of atoms. | Can lead to lower-than-expected reactivity if the optimal conformation for orbital overlap is disfavored. | nih.gov |

Other Characteristic Reactions

Beyond its fundamental reactivity, this compound serves as a versatile starting material for the synthesis of more complex molecules with specific functional properties. Its ketone group is a prime site for reactions that introduce new functionalities, leading to derivatives designed for biological screening or further chemical transformations. The following sections detail two such characteristic reactions: the creation of derivatives for biological assessment and the formation of oximes.

Derivatization for Biological Evaluation

The chemical scaffold of this compound is a valuable starting point for creating new molecules with potential therapeutic applications. Researchers modify its structure to synthesize derivatives that are then tested for various biological activities.

One notable strategy involves the synthesis of imidazole-based derivatives. ijres.org For instance, the related starting material 1-(2-fluoro-5-nitrophenyl)ethanone, a nitrated derivative of the parent compound, is used to construct complex heterocyclic systems. The synthesis begins with the bromination of the carbon adjacent to the carbonyl group using phenyl trimethyl ammonium (B1175870) tribromide. ijres.org The resulting α-bromo ketone, 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone (B13674966), undergoes a cyclization reaction with 3-bromopyridine-2-amine in the presence of sodium bicarbonate and ethanol (B145695) to form an imidazo[1,2-a]pyridine (B132010) ring system. ijres.org Subsequent reduction of the nitro group yields an amine, which can be coupled with various benzoic acids to produce a library of amide derivatives. ijres.org These final compounds, such as N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide, are synthesized for further biological evaluation. ijres.org

Another approach focuses on creating long-chain arylpiperazine derivatives, a class of compounds known for its interaction with serotonin (B10506) receptors. tandfonline.com In this type of derivatization, molecules containing the 2-fluorophenylpiperazine moiety are synthesized and evaluated for potential antidepressant and anxiolytic effects. tandfonline.com One such derivative, 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, showed promise as a potential antidepressant in preclinical studies. tandfonline.com These synthetic strategies highlight how the core structure of 2-fluoroacetophenone can be elaborated into complex molecules designed to interact with specific biological targets. ijres.orgtandfonline.com

Table 1: Synthesis of N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives This table is based on data from the synthesis of related imidazole (B134444) derivatives for biological evaluation. ijres.org

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 1-(2-fluoro-5-nitrophenyl)ethanone | Phenyl trimethyl ammonium tribromide, Dichloromethane | 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone | 50% |

| 2 | 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone | 3-bromopyridine-2-amine, NaHCO₃, Ethanol | 8-bromo-2-(2-fluoro-5-nitrophenyl)imidazo[1,2-a]pyridine | 54% |

| 3 | 8-bromo-2-(2-fluoro-5-nitrophenyl)imidazo[1,2-a]pyridine | Zinc dust, NH₄Cl, THF/Methanol | 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline | 61% |

| 4 | 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline | Benzoic acids, EDC, HOBt | N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide analogues | Moderate to Excellent |

Formation of Oximes

The reaction of this compound with hydroxylamine (B1172632) or its salts results in the formation of the corresponding oxime, 1-(2-Fluorophenyl)ethanone oxime. This reaction converts the carbonyl group (C=O) into an oxime group (C=N-OH). The successful synthesis and characterization of 1-(2-Fluorophenyl)ethanone oxime have been confirmed through spectroscopic methods such as 13C NMR. researchgate.net

The general procedure for synthesizing ketoximes involves treating the ketone with hydroxylamine hydrochloride. nih.gov A base, such as sodium carbonate or pyridine, is often added to neutralize the hydrochloride salt and liberate the free hydroxylamine, which then acts as the nucleophile. nih.govgoogle.com The reaction is typically carried out in a solvent like ethanol or methanol, sometimes with the addition of water. nih.govgoogle.com The mixture may be heated to reflux to drive the reaction to completion. nih.gov The formation of the oxime can result in a mixture of (E) and (Z) isomers, which may be separable by techniques like recrystallization. nih.gov

Oximes are not only stable derivatives but also important synthetic intermediates. For example, they can be used in the Beckmann rearrangement to produce amides or can be reduced to form primary amines. researchgate.net The formation of oximes from ketones like this compound is a fundamental transformation in organic synthesis. chemicalbook.com

Table 2: General Conditions for Ethanone (B97240) Oxime Formation This table summarizes typical conditions reported for the synthesis of related ethanone oximes. nih.govgoogle.com

| Ketone Substrate | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-Methoxyacetophenone | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol, Water | Reflux | (E)-1-(2-Methoxyphenyl)ethanone oxime |

| 2-(4-methylpiperazin-1-yl)-1-(2-ethoxy-4-(2-phenylethyl)-phenyl)-ethanone | Hydroxylamine hydrochloride, Triethylamine | Methanol | Not specified | (Z)-2-(4-methylpiperazin-1-yl)-1-(2-ethoxy-4-(2-phenylethyl)-phenyl)-ethanone oxime hydrochloride |

| α-Bromo acetophenones | Hydroxylamine | Methanol, Water | Not specified | (E)-α-Bromo acetophenone (B1666503) oximes |

Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy serves as a powerful tool for the structural and stereochemical analysis of fluorine-containing compounds. nih.gov For 1-(2-fluorophenyl)ethanone, ¹H, ¹³C, and ¹⁹F NMR studies have been instrumental, particularly in identifying through-space spin-spin couplings that define its conformational preference.

The ¹H NMR spectrum of 1-(2-fluorophenyl)ethanone provides foundational data for its structural verification. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons present complex splitting patterns typical of a substituted benzene (B151609) ring, while the methyl protons (Hα) exhibit a notable coupling to the ortho-fluorine atom. acs.org

A characteristic ¹H NMR spectrum shows the following approximate chemical shifts (δ) and coupling constants (J):

δ 7.88 ppm: A triplet of doublets corresponding to one of the aromatic protons. acs.org

Hα protons (methyl group): These protons show a distinct splitting pattern due to coupling with the fluorine atom, which is separated by five bonds. acs.org This long-range coupling is a key indicator of a specific spatial arrangement.

The observation of a significant coupling constant between Hα and the fluorine atom (⁵JHF) suggests that the interaction is not primarily through the bond network but through space, which is indicative of the protons' proximity to the fluorine atom. acs.org

Complementing the proton NMR data, ¹³C NMR spectroscopy offers further proof of the structure and conformational behavior of 1-(2-fluorophenyl)ethanone. The spectrum displays signals for the carbonyl carbon, the α-carbon (Cα) of the acetyl group, and the aromatic carbons.

Key findings from ¹³C NMR studies include:

Cα-F Coupling: A significant through-space coupling is observed between the α-carbon and the ortho-fluorine atom (⁴JCF). nih.govpublish.csiro.au

Observed vs. Calculated Couplings: Experimental studies have reported ⁴JCF values of around 7.2 Hz for 1-(2-fluorophenyl)ethanone. publish.csiro.au These values are in good agreement with theoretical calculations, which predict a value of 6.86 Hz and confirm that the coupling has a substantial through-space component. publish.csiro.au

The presence of this ⁴JCF coupling provides strong evidence for the preferred conformation of the molecule in solution. nih.govpublish.csiro.au

¹⁹F NMR spectroscopy is crucial for directly observing the fluorine environment and confirming its interactions. In the study of 2'-fluoro-substituted acetophenone (B1666503) derivatives, ¹⁹F-decoupled ¹H NMR experiments are often performed. acs.org By irradiating the ¹⁹F nucleus, the coupling to the Hα protons disappears from the ¹H spectrum, simplifying the signal to a singlet. acs.org This experiment definitively confirms the Hα–F coupling and allows for the precise measurement of its magnitude. acs.org This technique is essential for distinguishing through-space couplings from through-bond couplings, as the former are highly dependent on the spatial distance between the coupled nuclei. researchgate.net

Through-space spin-spin couplings (TS-couplings) are a defining spectroscopic feature of 1-(2-fluorophenyl)ethanone and its derivatives. These couplings occur when two atoms, not directly bonded, are constrained to a distance smaller than the sum of their van der Waals radii, allowing for the transfer of spin information through non-bonding orbitals. nih.govnih.gov

In 1-(2-fluorophenyl)ethanone, significant TS-couplings are observed between the fluorine atom on the phenyl ring and both the protons (Hα) and the carbon (Cα) of the acetyl group. nih.govacs.org

Evidence for s-trans Conformation: The magnitudes of the five-bond Hα–F coupling (⁵JHF) and the four-bond Cα–F coupling (⁴JCF) are unusually large for such long-range interactions. acs.orgpublish.csiro.au Typical through-bond ⁵JHF couplings are less than 1 Hz, whereas the observed values for 2'-fluoroacetophenone (B1202908) derivatives are significantly higher (e.g., > 3.2 Hz). acs.org This indicates that the coupling mechanism is primarily through-space. acs.org

Conformational Lock: This proximity is only possible if the molecule predominantly adopts an "s-trans" conformation, where the carbonyl group and the fluorine-substituted phenyl ring are nearly coplanar, and the acetyl group is oriented away from the fluorine atom. nih.govacs.org The alternative "s-cis" conformer, where the carbonyl oxygen and fluorine atom would be close, is destabilized by the repulsion between the two electronegative atoms. nih.govnih.gov

The magnitude of these TS-couplings is not static but is influenced by the surrounding environment. Studies have shown a clear correlation between the dielectric constant (ε) of the solvent and the values of ⁵JHF and ⁴JCF for 1-(2-fluorophenyl)ethanone. nih.govacs.org

As the dielectric constant of the solvent increases, the magnitudes of both the Hα–F and Cα–F coupling constants also increase. nih.govacs.org This relationship is linear, suggesting that more polar solvents enhance the population or stability of the s-trans conformer that facilitates the through-space interaction. nih.govacs.org

Below is a table summarizing the effect of various deuterated solvents on the observed through-space coupling constants for 1-(2-fluorophenyl)ethanone. nih.govacs.org

| Solvent | Dielectric Constant (ε) | ⁵J(Hα, F) (Hz) | ⁴J(Cα, F) (Hz) |

|---|---|---|---|

| Benzene-d₆ | 2.28 | 3.20 | 6.70 |

| Toluene-d₈ | 2.38 | 3.26 | 7.01 |

| Chloroform-d | 4.80 | 3.45 | 7.20 |

| Tetrahydrofuran-d₈ | 7.58 | 3.62 | 7.91 |

| Dichloromethane-d₂ | 9.08 | 3.69 | 8.00 |

| Pyridine-d₅ | 12.4 | 4.01 | 8.83 |

| Acetone-d₆ | 21.1 | 4.11 | 9.41 |

| Acetonitrile-d₃ | 37.5 | 4.43 | 10.32 |

| DMSO-d₆ | 47.2 | 4.50 | 10.51 |

Through-Space Spin-Spin Couplings (TS-couplings)

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For fluorinated ketones like 2-Fluoro-1-(2-fluorophenyl)ethanone, both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable methods.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, a sample solution is passed through a highly charged needle, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

While direct ESI-MS data for this compound is not extensively published, analysis of structurally similar compounds provides insight into its expected behavior. For instance, High-Resolution Mass Spectrometry (HRMS) using an ESI-Time of Flight (TOF) analyzer for the related compound 1-(2-Fluorophenyl)-1-butanone identified the sodium adduct [(M + Na)+] at an m/z of 272.0693. acs.org Similarly, other fluorinated ketones have been analyzed, showing characteristic adducts or protonated molecules. cas.cn For this compound, one would anticipate observing the protonated molecule [M+H]⁺ or adducts with common ions like sodium [M+Na]⁺ or potassium [M+K]⁺.

Table 1: Predicted ESI-MS Adducts for 2-Fluoro-1-(2-methylphenyl)ethanone, a structural analog. Data sourced from predictive modeling and may be comparable for this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 153.07102 |

| [M+Na]⁺ | 175.05296 |

| [M+K]⁺ | 191.02690 |

| [M+NH₄]⁺ | 170.09756 |

| [M-H]⁻ | 151.05646 |

| Source: PubChemLite. uni.lu |

High-resolution mass spectrometry is particularly advantageous as it provides high mass accuracy, enabling the confirmation of elemental composition and distinguishing between compounds with similar nominal masses. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. derpharmachemica.com The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected.

The ionization method most commonly used in GC-MS is Electron Ionization (EI), which involves bombarding the molecule with high-energy electrons. This process is highly energetic and typically leads to extensive fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint that can be used for identification by comparing it to spectral libraries.

For related acetophenones, GC-MS analysis reveals characteristic fragmentation patterns. The molecular ion peak (M⁺) is often observed, along with fragments resulting from the cleavage of bonds adjacent to the carbonyl group. For example, in the mass spectrum of 1-acetylnaphthalene, a structurally related ketone, the molecular ion is observed along with fragments corresponding to the loss of a methyl group and other characteristic cleavages. rsc.org For this compound, key fragments would likely include ions corresponding to the fluorophenylacetyl cation and the fluorophenyl cation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule. Different functional groups absorb IR radiation at characteristic frequencies, causing the bonds within the molecule to vibrate. An IR spectrum provides valuable information about the functional groups present in a compound.

For this compound, the IR spectrum is expected to show several key absorption bands. Based on data from analogous fluoroaromatic ketones, the most prominent peaks would be:

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) group stretching vibration is expected in the region of 1680–1700 cm⁻¹. acs.org For 1-(2-Fluorophenyl)-1-butanone, this peak appears at 1686 cm⁻¹. acs.org

C-F Stretch: The carbon-fluorine (C-F) bond stretches will produce strong absorptions in the fingerprint region, typically between 1100–1250 cm⁻¹.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. ijres.org

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the phenyl ring usually appear as a series of bands in the 1450–1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for Fluoroaromatic Ketones.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Carbon-Fluorine (C-F) | Stretch | 1100 - 1250 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | > 3000 |

| Sources: Journal of Organic Chemistry, BenchChem. acs.org |

Quantum Chemical Calculations and Computational Chemistry

Computational chemistry employs theoretical principles to calculate and predict the properties of molecules. These methods provide a deeper understanding of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. science.govsemanticscholar.org DFT calculations can predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. semanticscholar.org

DFT calculations are used to determine the lowest energy three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 2'-fluoro-substituted acetophenone derivatives, computational studies have revealed important conformational preferences. acs.orgnih.gov

Studies using DFT at the B3LYP/6-31G(d) level of theory have shown that these molecules preferentially adopt an s-trans conformation. acs.orgnih.gov In this conformation, the carbonyl oxygen and the ortho-fluorine atom are positioned on opposite sides of the C(carbonyl)-C(aryl) bond. This preference is attributed to the strong electrostatic repulsion between the partially negatively charged oxygen and fluorine atoms, which destabilizes the alternative s-cis conformer where these atoms would be in a syn-periplanar arrangement. nih.gov

The calculations predict that in the stable s-trans conformer, the benzene ring and the carbonyl group are nearly coplanar. This planarity maximizes conjugation, but the key driver for the conformational preference is the minimization of steric and electrostatic repulsion. nih.gov These computational findings are consistent with experimental data from NMR spectroscopy and X-ray crystallography for related compounds. acs.orgnih.gov

Vibrational Spectra

The carbonyl (C=O) stretching vibration is a strong indicator in infrared spectra, typically appearing in the 1680-1690 cm⁻¹ range for aromatic ketones. worktribe.com The presence of electron-withdrawing fluorine substituents tends to shift this peak to higher frequencies compared to unsubstituted acetophenone. Aromatic carbon-carbon (C-C) stretching vibrations are expected to produce multiple bands between 1450 cm⁻¹ and 1600 cm⁻¹. worktribe.com Furthermore, the carbon-fluorine (C-F) bond has a characteristic strong absorption band around 1200-1300 cm⁻¹, which is a diagnostic feature for fluorine-containing organic molecules.

Table 1: Predicted Vibrational Frequencies for this compound Derivatives This table is generated based on data from related fluoroacetophenone compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1680 - 1690 | worktribe.com |

| Aromatic C-C | Stretching | 1450 - 1600 | worktribe.com |

| Aromatic C-H | Stretching | 3000 - 3100 | |

| Methyl C-H | Stretching | 2900 - 3000 |

Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for predicting the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. semanticscholar.org A large energy gap suggests high stability and low reactivity, as more energy is required for excitation. Conversely, a small energy gap indicates a more reactive and less stable molecule that is more easily polarizable. semanticscholar.orgdoi.org

For related compounds, such as 2,6-dichloro-4-fluoro phenol (B47542), Density Functional Theory (DFT) calculations have been used to determine these properties. semanticscholar.org From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated, including ionization potential, electron affinity, chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω). nih.gov These parameters provide a deeper understanding of the molecule's kinetic stability and electrical transport properties. semanticscholar.org

Table 2: Calculated Quantum Chemical Parameters for a Related Halogenated Phenol This table is an example based on data for 2,6-dichloro-4-fluoro phenol and illustrates the type of data generated from FMO analysis.

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability semanticscholar.org |

| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability semanticscholar.org |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Chemical reactivity and stability semanticscholar.orgdoi.org |

| Ionization Potential (I) | I = -E_HOMO | The energy required to remove an electron |

| Electron Affinity (A) | A = -E_LUMO | The energy released when an electron is added |

| Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution doi.org |

| Softness (S) | S = 1 / η | A measure of chemical reactivity doi.org |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of energy lowering upon accepting electrons |

Molecular Docking Studies (for related compounds)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a small molecule (ligand) might interact with a protein target. mdpi.com

For compounds related to this compound, docking studies have provided valuable insights into their potential biological activities. For instance, various chalcone (B49325) derivatives, which share a similar core structure, have been synthesized and subjected to docking studies against enzymes like cyclooxygenase-2 (COX-2) to explore their anti-inflammatory potential. mdpi.comresearchgate.net These studies help to elucidate the binding affinities and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of the molecule within the enzyme's active site. nih.gov

In one study, novel imidazo[2,1-b] researchgate.netnih.govthiadiazole derivatives were docked against the transforming growth factor-beta (TGF-β) type I receptor kinase domain, a target implicated in cancer. The results showed that the compounds could bind within the active site through strong hydrogen bonding and hydrophobic interactions, indicating their potential as kinase inhibitors. nih.gov Such in silico analyses are crucial for rationally designing new therapeutic agents and prioritizing compounds for further experimental testing. unimi.it

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2'-fluoroacetophenone derivatives, conformational analysis has revealed a strong preference for a specific arrangement. acs.org

Studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations have shown that 2'-fluoro-substituted acetophenone derivatives overwhelmingly adopt an s-trans conformation. acs.org In this conformation, the carbonyl group and the benzene ring are nearly coplanar, which minimizes the distance between the alpha-protons/carbons of the acetyl group and the ortho-fluorine atom. acs.org

The alternative s-cis conformer, where the fluorine and oxygen atoms are in a syn-periplanar arrangement, is significantly less stable. This instability is attributed to strong electrostatic repulsion between the two electronegative atoms. acs.org The energy difference between the s-trans and s-cis conformers is typically in the range of 2-5 kcal/mol, which strongly favors the s-trans arrangement. Energy minimization is a computational process that finds the molecular geometry with the lowest potential energy, corresponding to the most stable conformation. psu.edu For these compounds, energy minimization calculations consistently identify the s-trans form as the global energy minimum. acs.org

Prediction of Biological Target Interactions

Identifying the biological targets of small molecules is a fundamental step in drug discovery. nih.gov In silico methods provide a rapid means to predict potential protein targets for a compound based solely on its chemical structure. nih.gov One such approach involves using multiple-category Bayesian models trained on large chemogenomics databases, which contain information on the interactions between a vast number of compounds and protein targets. nih.gov These models can "fish" for potential targets for new or uncharacterized compounds. nih.gov

For compounds with general activity annotations like "kinase inhibitor" or "anti-inflammatory," these computational tools can help to deconvolve these broad activities into predictions of specific molecular targets. nih.gov For example, molecular docking studies on related fluoroacetophenone derivatives have predicted interactions with specific enzymes such as the TGF-β type I receptor kinase and COX-2. researchgate.netnih.gov These predictions, which align with the principles of target fishing, provide testable hypotheses for experimental validation and can guide the development of new therapeutic agents. unimi.it

Biological and Medicinal Chemistry Applications of 2 Fluoro 1 2 Fluorophenyl Ethanone and Its Derivatives

Antimicrobial Activities

Derivatives of 2-Fluoro-1-(2-fluorophenyl)ethanone have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. The introduction of fluorine atoms into organic molecules can significantly enhance their biological activity, a strategy that has been effectively employed in the development of novel antimicrobial agents.

Antibacterial Efficacy

A number of studies have explored the antibacterial potential of various derivatives of this compound. For instance, novel 1,3,4-oxadiazole (B1194373) derivatives bearing a fluorine substituent have been synthesized and evaluated for their antibacterial activity. auctoresonline.org One of the synthesized compounds, (5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol, demonstrated notable efficacy. auctoresonline.org

Research into fluorinated imines and hydrazones has also provided insights into their antibacterial properties. mdpi.com The substitution pattern of the fluorine atom on the phenyl ring has been shown to be a critical determinant of antibacterial effect. mdpi.com

Furthermore, the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives, which can be conceptually linked to the core structure through synthetic pathways, has yielded compounds with significant antimalarial activity against Plasmodium falciparum. biointerfaceresearch.com One such derivative, 2-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-(4-fluorophenyl)ethanone, was among the compounds evaluated. biointerfaceresearch.com

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| (5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol | Staphylococcus aureus, Staphylococcus epidermidis | Moderate to good inhibition | auctoresonline.org |

| 2-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-(4-fluorophenyl)ethanone | Plasmodium falciparum | Evaluated for antimalarial activity | biointerfaceresearch.com |

| Fluorinated aldimines | Various bacterial strains | Activity dependent on fluorine position | mdpi.com |

Antifungal Efficacy

The antifungal properties of this compound derivatives have also been a subject of investigation. Novel paeonol (B1678282) derivatives incorporating a 1,2,3-triazole moiety, synthesized from precursors related to the title compound, have shown promising antifungal activity against plant pathogenic fungi. researchgate.net Specifically, 1-(2-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methoxy}-4-methoxyphenyl)ethanone was found to have good antifungal activity against Colletotrichum capsici and Rhizoctonia cerealis. researchgate.net

Similarly, studies on amide derivatives containing a triazole moiety have demonstrated moderate antifungal activity against various plant fungi. nih.gov The position and nature of substituents on the phenyl ring were found to influence the antifungal efficacy. nih.gov For example, a compound with a 2,4-di-fluoro substituent on the phenyl ring showed an inhibitory rate of 41.22% against a specific fungus. nih.gov

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | Inhibition Rate/Activity | Reference |

|---|---|---|---|

| 1-(2-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methoxy}-4-methoxyphenyl)ethanone | Colletotrichum capsici, Rhizoctonia cerealis | Good antifungal activity | researchgate.net |

| Amide derivative with 2,4-di-fluoro substituent | Plant fungi | 41.22% inhibition | nih.gov |

Anticancer and Cytotoxic Properties

The cytotoxic effects of derivatives of this compound against various cancer cell lines have been a significant focus of research, highlighting their potential as anticancer agents.

Cytotoxic Effects against Cancer Cell Lines

A series of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were synthesized and screened for their in vitro anticancer activity against HeLa, Caco-2, and HepG2 human cancer cell lines. researchgate.net Several of these compounds demonstrated significant cytotoxicity, with IC50 values comparable to the standard drug 5-fluorouracil. researchgate.net

Furthermore, novel arylpiperazine derivatives have been synthesized and their cytotoxic activities against human prostate cancer cell lines (PC-3, LNCaP, and DU145) were evaluated. mdpi.com Compounds with a fluoro group at the ortho-position on the phenyl group exhibited relatively strong cytotoxicity against LNCaP cells. mdpi.com Specifically, 1-(2-(4-((Benzo[d] nih.govCurrent time information in Bangalore, IN.dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-fluorophenyl)piperazine was among the synthesized derivatives.

Benzoxazole derivatives have also been investigated for their anticancer potential. mdpi.com The synthesis of 5-Fluoro-6-(4-(2-fluorophenyl)-piperazin-1-yl)-2-methylbenzo[d]oxazole and its intermediates were evaluated for their cytotoxic effects. mdpi.com

Table 3: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine | HepG2, Caco-2 | As low as 2.3 µM | researchgate.net |

| Arylpiperazine derivatives with o-fluoro substitution | LNCaP | < 5 µM | mdpi.com |

| 5-Fluoro-6-(4-(2-fluorophenyl)-piperazin-1-yl)-2-methylbenzo[d]oxazole | Various cancer cell lines | Evaluated for cytotoxicity | mdpi.com |

Enzyme Interaction and Inhibition Studies

The interaction of this compound derivatives with specific enzymes is a key area of study to understand their mechanism of action and to develop targeted therapies.

Kinase Inhibition

Kinases are crucial enzymes in cell signaling pathways, and their inhibition is a major strategy in cancer therapy. Research has been conducted on 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. nih.gov Within this study, derivatives such as 2-(2-Fluorophenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one were synthesized and characterized. nih.gov While the broader study focused on the quinolinone core, the inclusion of the 2-fluorophenyl group is noteworthy for its potential contribution to the inhibitory activity.

Another study focused on the design and synthesis of novel thiazole (B1198619) derivatives as potent BRAFV600E kinase inhibitors for targeting melanoma. nih.gov Although the core structure is different, the synthetic schemes sometimes involve fluorinated phenyl ethanone (B97240) precursors, highlighting the utility of this chemical motif in building kinase inhibitors.

Table 4: Kinase Inhibition by Derivatives Related to this compound

| Compound Class | Target Kinase | Activity | Reference |

|---|---|---|---|

| 2-Aryl-2H-pyrazolo[4,3-c]quinolin-3-ones | Checkpoint kinase 1 (Chk1) | Synthesized for potential inhibition | nih.gov |

Cytochrome P450 Inhibition (for similar compounds)

Fluorine substitution can prevent metabolism-dependent inhibition of certain CYP isozymes, such as CYP3A4. ucsd.edu However, fluorinated compounds can still inhibit CYPs through direct binding to the active site. For instance, studies on fluorinated pyrethroids have demonstrated the involvement of CYP enzymes in their metabolism, with inhibition studies confirming the role of these enzymes. mdpi.com In some cases, oxidative defluorination processes can lead to the formation of reactive metabolites that result in CYP time-dependent inhibition (TDI). acs.org

Structure-activity relationship (QSAR) studies on various ketone-bearing compounds, which share a core structural feature with this compound, have shown that electrostatic and hydrophobic interactions are key drivers for CYP inhibition. nih.gov The high electronegativity of fluorine can alter the electronic profile of the molecule, influencing how it fits into and interacts with the active site of different CYP isoforms. annualreviews.orgnih.gov For example, the anticancer drug bicalutamide (B1683754), which contains both cyano- and fluoro-groups, was found to inhibit CYP46A1 in brain microsomes. nih.gov

Table 1: Examples of Human CYP Isozymes and Their Interaction with Fluorinated Compounds

| CYP Isozyme | Interaction with Fluorinated Compounds/Analogues | Reference |

|---|---|---|

| CYP1A2 | Inhibited by curcumin (B1669340) analogues (ketone-containing) | nih.gov |

| CYP2B6 | Inhibited by curcumin analogues (ketone-containing) | nih.gov |

| CYP2C9 | Inhibited by curcumin analogues (ketone-containing) | nih.gov |

| CYP2D6 | Inhibited by curcumin analogues (ketone-containing) | nih.gov |

| CYP3A4 | Fluorine substitution can block metabolism-dependent inhibition | ucsd.edu |

| CYP46A1 | Inhibited by the fluorinated drug bicalutamide | nih.gov |

Enzyme Kinetics and Metabolic Pathway Elucidation

Fluorinated compounds, including ketones similar to this compound, are invaluable tools for studying enzyme kinetics and clarifying metabolic pathways. researchgate.net The unique properties of the fluorine atom, particularly its 100% natural abundance as the ¹⁹F isotope and the general absence of fluorine in biological systems, make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. cdnsciencepub.comresearchgate.net

¹⁹F NMR spectroscopy allows for the specific identification and quantification of fluorinated drugs and their metabolites in biological media without interference from background signals. researchgate.netresearchgate.net This technique enables real-time tracking of metabolic processes. A notable example is the use of 2-fluoro-2-deoxyglucose (2-FDG) with ¹⁹F NMR to monitor glycolysis in living cancer cells, providing detailed insights into the activity of key glycolytic enzymes. apm.ac.cn

Furthermore, α-fluorinated ketones are frequently designed as mechanism-based enzyme inhibitors or transition-state analogs. nih.govresearchgate.net The highly electronegative fluorine atom increases the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack by residues in an enzyme's active site, such as the serine in serine proteases or the cysteine in cysteine proteases. nih.govmdpi.com This can lead to the formation of a stable covalent adduct, effectively trapping the enzyme. tandfonline.comnih.gov The resulting stable complex can be studied to elucidate the enzyme's catalytic mechanism. For example, peptidyl fluoromethyl ketones are widely used as probes to study the proteolytic activity of enzymes like caspases and cathepsins. mdpi.com

Role in Drug Development and Discovery

Enhancement of Lipophilicity and Metabolic Stability by Fluorine

The strategic incorporation of fluorine is a well-established and powerful strategy in modern drug design to enhance a molecule's pharmacokinetic profile. tandfonline.combohrium.com Two of the most significant improvements afforded by fluorination are increased metabolic stability and modulated lipophilicity. mdpi.comnih.gov

Metabolic Stability: A primary challenge in drug discovery is the rapid metabolism of promising compounds by enzymes, particularly cytochrome P450s. tandfonline.com Fluorine is often used to block these "metabolic soft spots." The carbon-fluorine (C-F) bond is considerably stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol). tandfonline.com Replacing a hydrogen atom at a metabolically labile position with a fluorine atom makes it much more difficult for oxidative enzymes to break the bond, thereby preventing or slowing down metabolism at that site. tandfonline.comacs.orgnih.gov This "metabolic blocking" can lead to a longer drug half-life, improved bioavailability, and a more consistent therapeutic effect. mdpi.comnih.gov

Lipophilicity: Lipophilicity, a measure of a compound's ability to dissolve in fats or lipids, is a critical parameter that affects absorption, distribution, and membrane permeability. nih.gov The substitution of hydrogen with fluorine generally increases a molecule's lipophilicity. tandfonline.comnumberanalytics.com This enhancement can improve a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, leading to better absorption and distribution to the target site. mdpi.comnumberanalytics.com While the effect is generally positive, the modulation of lipophilicity must be carefully balanced, as excessive lipophilicity can have other undesirable effects. numberanalytics.com The trifluoromethyl group (-CF₃) is considered one of the most lipophilic substituents used in medicinal chemistry. mdpi.com

Table 2: Comparison of Hydrogen and Fluorine Properties in Drug Design

| Property | Hydrogen (H) | Fluorine (F) | Implication for Drug Design | Reference |

|---|---|---|---|---|

| Van der Waals Radius | 1.20 Å | 1.47 Å | Fluorine is a reasonable mimic for hydrogen, causing minimal steric disruption. | tandfonline.com |

| Bond Energy (C-X) | ~99 kcal/mol | ~116 kcal/mol | The C-F bond is stronger, leading to increased metabolic stability. | tandfonline.com |

| Electronegativity (Pauling) | 2.20 | 3.98 | Fluorine's high electronegativity alters electronic properties, pKa, and binding interactions. | tandfonline.comnumberanalytics.com |

| Lipophilicity Contribution | Lower | Higher | Fluorine substitution generally increases lipophilicity, affecting permeability and absorption. | tandfonline.comnih.gov |

Lead Compound Identification

Fluorinated ketones and their derivatives represent a promising class of molecules for the identification of lead compounds in drug discovery. A lead compound is a chemical structure that shows a desired biological or pharmacological activity and serves as the starting point for chemical modifications to develop a drug. The incorporation of fluorine can significantly enhance potency and selectivity, transforming a weakly active molecule into a viable lead candidate. nih.gov

A prominent example is the discovery that difluoromethyl ketones can act as potent agonists at the GABA-B receptor. olemiss.edu These compounds bear little structural resemblance to the natural ligand, GABA, which is an advantage as it may help overcome issues like poor blood-brain barrier penetration that affect GABA-analogous drugs. olemiss.edu This discovery has opened a new avenue for developing therapeutics for substance use disorders and pain, with the difluoromethyl ketone scaffold serving as the lead structure for further optimization. olemiss.edu

The utility of fluorinated ketones as lead compounds often stems from their ability to act as potent and selective enzyme inhibitors. nih.govmdpi.com By mimicking the transition state of an enzymatic reaction, these compounds can bind with high affinity. nih.gov For example, trifluoromethyl ketones have been developed as potent inhibitors of serine proteases like chymotrypsin (B1334515) and elastase, serving as lead structures for developing anti-inflammatory agents. nih.govresearchgate.net The unique conformational preferences induced by ortho-fluoro substitution on an acetophenone (B1666503) ring can also be utilized in drug design to lock the molecule into a bioactive conformation. acs.org

Synthetic Precursors for Active Pharmaceutical Ingredients (APIs)

Fluoroacetophenones, including this compound and its structural relatives, are valuable synthetic precursors and building blocks in the preparation of a wide range of Active Pharmaceutical Ingredients (APIs). ontosight.aichemimpex.com Their utility stems from the presence of the ketone functional group, which allows for a variety of chemical transformations, and the fluorine atoms, which are incorporated to bestow desirable pharmacological properties on the final API. chemimpex.com

These compounds serve as key intermediates in the multi-step synthesis of complex molecules. chemimpex.comtdcommons.org For instance, 2'-fluoroacetophenone (B1202908) is a known precursor in the synthesis of certain antidepressant and antipsychotic medications. ontosight.ai The synthesis of Cabotegravir, an FDA-approved integrase inhibitor for HIV treatment, involves the use of a 2,4-difluorobenzylamine (B110887) component, highlighting the importance of fluorinated aromatic rings in modern APIs. The fluorine atoms in Cabotegravir are crucial for improving metabolic stability and optimizing pharmacological parameters like lipophilicity and permeability. nih.gov

The demand for fluoroacetophenones as intermediates is evidenced by the numerous patents detailing their synthesis. google.comgoogle.com These methods, such as the Friedel-Crafts acylation of fluorinated benzenes, are designed to produce these key building blocks efficiently, underscoring their industrial importance in the pharmaceutical and agrochemical sectors. google.comgoogle.com

Other Biological Applications

Beyond their extensive use in medicinal chemistry for specific therapeutic targets, this compound and its derivatives have been associated with other biological activities.

Some research has reported that simpler analogs, such as 2-fluoroacetophenone (B1329501), exhibit antimicrobial and antifungal properties. ontosight.ai This suggests a potential for developing fluorinated ketone derivatives as anti-infective agents.

Additionally, studies on difluoromethyl ketones that act as GABA-B receptor agonists have shown that these compounds can produce an anxiolytic (anxiety-reducing) profile in behavioral studies. olemiss.edu This points towards potential applications in treating anxiety disorders or other conditions related to the central nervous system. The versatility of the fluorinated ketone scaffold continues to make it an attractive area for exploring new biological applications. olemiss.edu

Antioxidant Activity

While direct studies on the antioxidant activity of this compound are not extensively documented in publicly available research, significant investigation has been conducted on the antioxidant potential of its derivatives, particularly chalcones and various heterocyclic compounds. These studies underscore the importance of the fluorinated acetophenone scaffold as a building block for novel antioxidant agents. The presence of fluorine atoms can modulate the electronic properties and bioavailability of these derivatives, often enhancing their biological activities.

Research into fluorinated chalcones, which can be synthesized from 2'-fluoroacetophenone derivatives, has shown promising antioxidant capabilities. For instance, a series of 4'-fluoro-2'-hydroxychalcones and their corresponding dihydropyrazole derivatives were synthesized and evaluated for their antioxidant properties using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. tandfonline.com In this study, the dimethoxychalcone derivative was identified as the most potent antioxidant among the tested chalcones. tandfonline.com The general structure of chalcones, 1,3-diphenyl-2-propene-1-one, serves as a precursor for flavonoids and isoflavonoids, which are well-known for their antioxidant effects. nih.govchemrevlett.com

Furthermore, 1,2,4-triazole (B32235) derivatives synthesized using α-halogenated ketones like 2-bromo-4'-fluoroacetophenone (B32570) have demonstrated significant antioxidant activity. mdpi.com In one study, the free radical scavenging activity of these triazole derivatives was assessed against stable free radicals, with some compounds exhibiting higher antioxidant activity than standard references like butylated hydroxytoluene (BHT). mdpi.com Another study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which involved alkylation with 2-bromo-4'-fluoroacetophenone, also reported on the antioxidant properties of the resulting compounds. nih.gov

Table 1: Antioxidant Activity of Selected this compound Derivatives

| Derivative Class | Specific Compound Example | Assay Method | Key Finding | Reference |

|---|---|---|---|---|

| 4'-Fluoro-2'-hydroxychalcones | 3-(2,3-Dimethoxyphenyl)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | DPPH Radical Scavenging | Most potent antioxidant among the synthesized chalcones with an IC50 of 190.56 µg/mL. | tandfonline.com |

| 1,2,4-Triazoles | 2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones | DPPH Radical Scavenging | Showed good antioxidant activity, in some cases higher than BHT. | mdpi.com |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | Alkylated triazolone with 2-bromo-4'-fluoroacetophenone | DPPH Radical Scavenging | A derivative with a bromine substituent showed antioxidant activity 1.13 times higher than ascorbic acid. | nih.gov |

| Indole Hybrid Chalcones | Chalcone (B49325) with 1-methoxyindole (B1630564) and catechol features | DPPH, FRAP, ABTS | Strong radical scavenging activity observed for catechol derivatives. | nih.gov |

Research as Biochemical Reagents

This compound, often referred to as 2'-fluoroacetophenone in the literature, is a valuable biochemical reagent primarily utilized as a versatile starting material and intermediate in organic synthesis for the creation of more complex, biologically active molecules. medchemexpress.comontosight.ai Its utility stems from the presence of a reactive ketone group and a fluorinated phenyl ring, which can be subjected to a variety of chemical transformations.

A significant application of 2'-fluoroacetophenone is as a precursor in the synthesis of pharmaceuticals. ontosight.ai For instance, it has been used as a starting reagent in the total synthesis of ascididemin, a marine alkaloid with potent biological activities. medchemexpress.comsigmaaldrich.comchemicalbook.com The synthesis involves a series of reactions where the acetophenone moiety is elaborated to construct the complex polycyclic aromatic structure of the target molecule.

Furthermore, 2'-fluoroacetophenone and its derivatives are key building blocks in the Claisen-Schmidt condensation reaction to produce chalcones. chemrevlett.comorientjchem.org This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. The resulting chalcones are not only investigated for their direct biological effects but also serve as intermediates for the synthesis of other important heterocyclic compounds like flavonoids and pyrazoles. tandfonline.comorientjchem.orgmdpi.com

The compound also serves as a precursor for the synthesis of various heterocyclic compounds with potential medicinal applications. For example, it is used to produce 1-(2-piperidin-1-yl-phenyl)-ethanone through a reaction with piperidine. medchemexpress.comchemicalbook.com Its bromo-derivative, 2-bromo-2'-fluoroacetophenone, is a highly reactive intermediate used in nucleophilic substitution reactions to introduce the fluoroacetophenone moiety into other molecules, facilitating the synthesis of compounds with potential anticancer and enzyme-inhibiting properties.

The conformational properties of 2'-fluoro-substituted acetophenone derivatives have also been a subject of research, with studies indicating a preference for the s-trans conformation due to through-space spin-spin couplings between the fluorine atom and the acetyl group's protons and carbon. acs.org This conformational preference can be crucial in the design of new drugs, as it influences how the molecule interacts with biological targets. acs.org

Table 2: Applications of this compound as a Biochemical Reagent

| Application | Reaction Type | Resulting Compound/Class | Significance | Reference |

|---|---|---|---|---|

| Pharmaceutical Synthesis | Multi-step synthesis | Ascididemin | Starting material for a potent marine alkaloid. | medchemexpress.comsigmaaldrich.comchemicalbook.com |

| Chalcone Synthesis | Claisen-Schmidt Condensation | Chalcones | Precursors for flavonoids and other bioactive heterocyclic compounds. | tandfonline.comchemrevlett.comorientjchem.org |

| Heterocycle Synthesis | Nucleophilic Substitution | 1-(2-piperidin-1-yl-phenyl)-ethanone | Formation of nitrogen-containing heterocyclic compounds. | medchemexpress.comchemicalbook.com |

| Synthesis of Bioactive Intermediates | Bromination followed by Nucleophilic Substitution | Various substituted acetophenones | 2-Bromo-2'-fluoroacetophenone is a versatile intermediate for creating new C-N and C-S bonds. | |

| Conformational Studies | NMR Spectroscopy and DFT Calculations | N/A | Provides insights for rational drug design based on preferred molecular conformation. | acs.org |

Analytical Method Development and Validation

Chromatographic Techniques

Chromatographic techniques are central to the separation and quantification of "2-Fluoro-1-(2-fluorophenyl)ethanone" from potential impurities and matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.